Drimiopsin C

Description

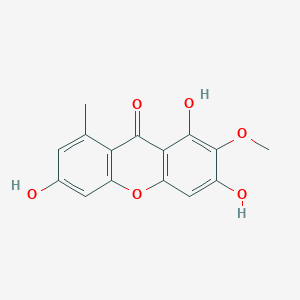

Structure

3D Structure

Properties

IUPAC Name |

1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-6-3-7(16)4-9-11(6)13(18)12-10(21-9)5-8(17)15(20-2)14(12)19/h3-5,16-17,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMSZLMLFUYPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Drimiopsin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimiopsin C is a naturally occurring xanthone, a class of organic compounds with a distinctive three-ring chemical structure. First identified in the bulbs of Drimiopsis maculata, a plant species native to South Africa, this compound belongs to a family of related xanthones, Drimiopsins A-F, also isolated from the same source.[1][2] Xanthones, in general, are recognized for their diverse and significant biological activities, making them a subject of interest in medicinal chemistry and drug discovery.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, and current understanding of this compound, tailored for a scientific audience.

Chemical Structure and Properties

This compound is chemically defined as 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one. Its structure was elucidated through spectroscopic methods, including advanced Nuclear Magnetic Resonance (NMR) techniques such as INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), which was necessary due to the limited number of correlating protons in its molecular framework.[1][2]

The fundamental structure of this compound is a xanthone core, which is a dibenzo-γ-pyrone. This core is substituted with hydroxyl groups at positions 1, 3, and 6, a methoxy group at position 2, and a methyl group at position 8.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₆ | PubChem |

| Molecular Weight | 288.25 g/mol | PubChem |

| CAS Number | 773850-90-1 | PubChem |

| IUPAC Name | 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one | PubChem |

| SMILES | CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | PubChem |

| InChI Key | IMMSZLMLFUYPBT-UHFFFAOYSA-N | PubChem |

Experimental Protocols

Isolation of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not currently available in the public domain, a general methodology for the isolation of xanthones from plant material can be described. The original isolation of this compound was from the bulbs of Drimiopsis maculata.[1][2] The following is a generalized workflow for the extraction and purification of xanthones from a plant source.

Methodology Details:

-

Preparation of Plant Material: The bulbs of the plant are collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethyl acetate. This process is typically carried out at room temperature over an extended period or under reflux to ensure efficient extraction of the secondary metabolites.

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Chromatographic Fractionation: The crude extract is then subjected to column chromatography. A variety of stationary phases can be used, including silica gel or polyamide, with a gradient of solvents of increasing polarity to separate the components of the extract into different fractions.

-

Further Purification: The fractions containing the compounds of interest, as identified by techniques like Thin Layer Chromatography (TLC), are further purified using methods such as High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D-NMR experiments like COSY, HMQC, HMBC, and in the case of this compound, INADEQUATE) and Mass Spectrometry (MS).

Biological Activities and Signaling Pathways

Direct experimental data on the biological activities of this compound is limited. However, the broader class of xanthones and extracts from related plant species exhibit a wide range of pharmacological properties.

Potential Biological Activities

Extracts from Scilla scilloides, a plant related to Drimiopsis, have demonstrated anti-inflammatory and antioxidant activities.[5][6] Specifically, these extracts have been shown to inhibit lipoxygenase and hyaluronidase, enzymes involved in the inflammatory process.[5] Furthermore, compounds isolated from Scilla scilloides have shown antioxidant properties in various scavenging assays.[6]

Xanthones as a class are known for a multitude of biological effects, including:

-

Anticancer/Cytotoxic Activity: Many xanthones have been shown to exhibit cytotoxicity against various cancer cell lines.[4]

-

Antimicrobial and Antifungal Activity: Several xanthones possess inhibitory activity against a range of bacteria and fungi.

-

Anti-inflammatory Activity: The anti-inflammatory properties of xanthones are well-documented.[4]

-

Antioxidant Activity: The phenolic nature of many xanthones contributes to their potent antioxidant effects.[4]

Given that this compound is a xanthone, it is plausible that it may exhibit one or more of these biological activities. However, specific studies on this compound are required to confirm this.

Signaling Pathways

There is no specific information available regarding the signaling pathways modulated by this compound. Research into the mechanisms of action of other xanthones has implicated various cellular signaling pathways. For instance, the anti-inflammatory effects of some natural compounds are known to be mediated through the inhibition of pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.

Conclusion and Future Directions

This compound is a structurally characterized xanthone with potential for interesting biological activities, a hypothesis based on the known pharmacology of the broader xanthone class and related natural products. To date, research on this specific compound is in its nascent stages. Future research should focus on:

-

Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the creation of structural analogs for structure-activity relationship (SAR) studies.

-

Biological Screening: A comprehensive biological evaluation of this compound is necessary to determine its cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties.

-

Mechanism of Action Studies: Should biological activity be confirmed, further studies will be required to elucidate the specific molecular targets and signaling pathways through which this compound exerts its effects.

This foundational knowledge will be critical in assessing the therapeutic potential of this compound and guiding its development as a potential lead compound for new drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Xanthones from Drimiopsis maculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of the ethyl acetate extract from bulbs of Scilla scilloides on lipoxygenase and hyaluronidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Drimiopsin C: A Technical Guide to Its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimiopsin C is a naturally occurring xanthone, a class of organic compounds with a distinctive tricyclic ring structure. Xanthones and their derivatives have garnered significant interest in the scientific community due to their wide range of biological activities. This technical guide provides an in-depth overview of the natural sources, discovery, and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Discovery and Natural Sources

This compound was first reported in 2004 by a team of researchers who isolated it from the bulbs of Drimiopsis maculata, a plant species native to South Africa.[1][2] This discovery was significant as it was the first time xanthones had been identified in the Hyacinthaceae family of plants.[1][2] In addition to Drimiopsis maculata, this compound has also been reported to be isolated from the herbs of Scilla scilloides.

The initial discovery involved the isolation and structure elucidation of six new xanthones, named drimiopsins A-F, with this compound being one of these novel compounds.[1][2] The structural determination of these molecules proved to be a challenge due to the limited number of correlating protons in their NMR spectra, necessitating the use of advanced techniques such as INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) NMR spectroscopy.[1][2]

Chemical Properties

This compound is characterized by the following chemical properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₆ | [3] |

| Molecular Weight | 288.25 g/mol | [3] |

| IUPAC Name | 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one | [3] |

| CAS Number | 773850-90-1 | [4] |

Experimental Protocols

The following is a detailed description of the methodologies employed in the discovery of this compound, based on the original research publication.

Plant Material Collection and Preparation

Fresh bulbs of Drimiopsis maculata were collected and subsequently air-dried. The dried plant material was then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction and Isolation

The powdered plant material was subjected to extraction with dichloromethane at room temperature. The resulting crude extract was then concentrated under reduced pressure. This crude extract was subsequently partitioned between chloroform and water. The chloroform-soluble fraction, containing the xanthones, was further subjected to a series of chromatographic separations.

Column chromatography was performed using silica gel as the stationary phase. The column was eluted with a gradient of solvents, starting with hexane and gradually increasing the polarity with the addition of ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles were combined.

Further purification of the combined fractions was achieved through repeated column chromatography and preparative thin-layer chromatography (PTLC) to yield the pure compounds, including this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls and a carbonyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms within the molecule. Due to the lack of sufficient proton-proton correlations, INADEQUATE NMR spectroscopy was employed to definitively establish the carbon skeleton.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific quantitative data in the scientific literature regarding the biological activity of this compound, such as IC50 values from cytotoxicity, anti-inflammatory, or antimicrobial assays. Furthermore, no signaling pathways associated with the activity of this compound have been described. Xanthones as a class of compounds are known to exhibit a wide range of biological activities, and further research is warranted to investigate the potential therapeutic properties of this compound.

Visualizations

Experimental Workflow for the Isolation of this compound

References

The Putative Biosynthesis of Drimiopsin C in Drimiopsis maculata: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This technical guide delineates a proposed biosynthetic pathway for Drimiopsin C, a xanthone derivative isolated from Drimiopsis maculata. Synthesizing information from established flavonoid and xanthone biosynthetic pathways, this document provides a scientific framework for researchers, scientists, and drug development professionals. The guide details the hypothetical conversion of a homoisoflavonoid precursor into this compound, supported by analogous enzymatic reactions found in plant secondary metabolism.

Introduction

Drimiopsis maculata, a member of the Hyacinthaceae family, is a source of various bioactive secondary metabolites, including homoisoflavonoids and xanthones.[1] this compound, a substituted xanthone, has garnered interest for its potential pharmacological activities. While the general pathways for flavonoid and xanthone biosynthesis are relatively well-understood, the specific route to this compound in D. maculata remains to be elucidated. This guide proposes a plausible biosynthetic pathway, drawing parallels with known biochemical transformations and providing a roadmap for future research.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound commences from the general phenylpropanoid pathway, leading to the formation of a homoisoflavonoid precursor. This precursor is hypothesized to undergo an oxidative rearrangement to form the characteristic xanthone scaffold, followed by tailoring reactions to yield this compound.

Formation of the Homoisoflavonoid Precursor

The biosynthesis is believed to start with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to form naringenin chalcone. This is a key entry point into flavonoid biosynthesis. Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of the chalcone into (2S)-naringenin, a flavanone.

A key deviation from the general flavonoid pathway is the formation of a homoisoflavonoid skeleton. This is thought to occur through a reaction involving a C1 unit donor, such as S-adenosyl methionine (SAM), leading to the formation of a 3-benzylchroman-4-one structure. The specific enzymes catalyzing this step in D. maculata are unknown, but likely involve a reductase and a methyltransferase. For the purpose of this proposed pathway, we will consider a putative homoisoflavonoid, 5,7,4'-trihydroxy-3-(4-hydroxybenzyl)chroman-4-one , as the direct precursor to the xanthone scaffold.

Oxidative Rearrangement to the Xanthone Core

The central hypothesis of this guide is the conversion of the homoisoflavonoid precursor to a benzophenone intermediate through an oxidative rearrangement. This type of reaction, while not extensively characterized for homoisoflavonoids, is plausible and has precedent in the rearrangement of other flavonoid-like compounds. This step is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) or a dioxygenase . The proposed mechanism involves the oxidation of the B-ring and subsequent cleavage and rearrangement to form a 2,3',4,6-tetrahydroxybenzophenone intermediate.

This benzophenone intermediate then undergoes intramolecular oxidative cyclization to form the tricyclic xanthone core. This reaction is a known step in the biosynthesis of many xanthones and is catalyzed by a benzophenone synthase (BPS) -like enzyme or a specific cytochrome P450 oxidase .

Tailoring Reactions to Yield this compound

Following the formation of the core xanthone structure, a series of tailoring reactions, including hydroxylation, methylation, and the addition of a methyl group at the C8 position, are required to produce this compound (1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one). These reactions are typically catalyzed by hydroxylases , O-methyltransferases (OMTs) , and C-methyltransferases (CMTs) , respectively.

Key Enzymes and Their Putative Functions

While the specific enzymes for the biosynthesis of this compound in D. maculata have not been characterized, we can infer their functions based on analogous pathways.

| Enzyme Class | Abbreviation | Proposed Function in this compound Biosynthesis | Analogous Enzymes in Other Pathways |

| Chalcone Synthase | CHS | Catalyzes the initial condensation reaction to form the chalcone backbone. | Well-characterized in numerous plant species for flavonoid biosynthesis. |

| Chalcone Isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to (2S)-naringenin. | Widely distributed in higher plants. |

| Cytochrome P450 Monooxygenase | CYP450 | Implicated in the oxidative rearrangement of the homoisoflavonoid precursor and the subsequent cyclization to the xanthone core. | Involved in a vast array of oxidative reactions in plant secondary metabolism. |

| Dioxygenase | - | An alternative candidate for the oxidative rearrangement step. | 2-oxoglutarate-dependent dioxygenases are known to catalyze rearrangements in other pathways. |

| Benzophenone Synthase | BPS | Potentially involved in the cyclization of the benzophenone intermediate. | Key enzyme in the biosynthesis of xanthones in species like Hypericum and Garcinia. |

| O-Methyltransferase | OMT | Catalyzes the transfer of a methyl group to a hydroxyl group on the xanthone core. | Common in the tailoring steps of many secondary metabolite pathways. |

| C-Methyltransferase | CMT | Catalyzes the addition of a methyl group to the carbon skeleton of the xanthone. | Less common than OMTs but essential for specific modifications. |

| Hydroxylase | - | Introduces hydroxyl groups at specific positions on the xanthone core. | Often CYP450 enzymes. |

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound, a combination of biochemical, molecular, and analytical techniques will be necessary.

Identification of Intermediates

Objective: To identify and quantify the proposed intermediates in D. maculata extracts.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Plant Material: Collect fresh leaf and bulb tissues of Drimiopsis maculata.

-

Extraction: Homogenize the plant material in 80% methanol. Centrifuge to remove cell debris and filter the supernatant.

-

LC-MS Analysis:

-

Inject the extract onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Couple the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire data in both positive and negative ionization modes.

-

-

Data Analysis:

-

Search for the exact masses of the proposed intermediates (Naringenin Chalcone, (2S)-Naringenin, putative homoisoflavonoid, benzophenone intermediate, and xanthone core).

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

-

Compare retention times and fragmentation patterns with authentic standards if available.

-

Enzyme Assays

Objective: To demonstrate the catalytic activity of candidate enzymes.

Methodology: In Vitro Enzyme Assays with Recombinant Proteins

-

Gene Identification: Identify candidate genes for the proposed enzymes (e.g., CHS, CHI, CYP450s, OMTs) in a D. maculata transcriptome database (if available) through homology searches.

-

Gene Cloning and Expression:

-

Amplify the candidate genes by PCR from D. maculata cDNA.

-

Clone the genes into an expression vector (e.g., pET vector for E. coli or a baculovirus vector for insect cells).

-

Express and purify the recombinant proteins.

-

-

Enzyme Assay:

-

Incubate the purified recombinant enzyme with the putative substrate and any necessary co-factors (e.g., NADPH for CYP450s, SAM for methyltransferases).

-

For example, to test a putative OMT, incubate the enzyme with the xanthone core and SAM.

-

Quench the reaction and analyze the products by LC-MS.

-

-

Analysis:

-

Compare the product profile of the reaction with that of a control reaction lacking the enzyme or substrate.

-

Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard or by structural elucidation (NMR).

-

Quantitative Data

Currently, there is a lack of specific quantitative data for the biosynthesis of this compound in Drimiopsis maculata. The following table provides an example of the type of quantitative data that could be generated through the experimental protocols described above. The values are hypothetical and for illustrative purposes only.

| Intermediate/Product | Tissue | Concentration (µg/g fresh weight) | Enzyme | Specific Activity (pkat/mg protein) |

| (2S)-Naringenin | Leaf | 15.2 ± 2.1 | CHS | 150 ± 12 |

| Putative Homoisoflavonoid | Leaf | 8.5 ± 1.5 | CHI | 320 ± 25 |

| Benzophenone Intermediate | Bulb | 2.1 ± 0.4 | Putative CYP450 | 5.2 ± 0.8 |

| This compound | Bulb | 25.7 ± 3.4 | Putative OMT | 45 ± 5 |

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound in Drimiopsis maculata provides a strong foundation for future research. The key to validating this pathway lies in the identification and characterization of the enzymes responsible for the novel oxidative rearrangement of the homoisoflavonoid precursor and the subsequent tailoring reactions. The experimental approaches outlined in this guide, including advanced metabolomic and proteomic techniques, will be instrumental in elucidating the precise molecular mechanisms underlying the formation of this intriguing xanthone. A thorough understanding of this pathway could pave the way for the biotechnological production of this compound and other related bioactive compounds.

References

An In-depth Technical Guide to Drimiopsin C: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimiopsin C is a naturally occurring xanthone isolated from the bulbs of Drimiopsis maculata and Scilla scilloides (also known as Barnardia japonica), plants belonging to the Asparagaceae family.[1] Xanthones are a class of polyphenolic compounds known for their diverse and significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are essential for its identification, characterization, and formulation in research and development settings.

Structure and Nomenclature

This compound is chemically identified as 1,3,6-Trihydroxy-2-methoxy-8-methylxanthen-9-one. Its structure is characterized by a tricyclic xanthen-9-one core with specific hydroxylation, methoxylation, and methylation patterns.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1,3,6-Trihydroxy-2-methoxy-8-methylxanthen-9-one |

| CAS Number | 773850-90-1[1] |

| Molecular Formula | C₁₅H₁₂O₆ |

| Molecular Weight | 288.25 g/mol [1] |

| Appearance | Yellow powder |

Physicochemical Data

Detailed experimental data on the physicochemical properties of this compound are limited. The following table summarizes the available information.

Table 2: Physicochemical Properties of this compound

| Property | Value/Information |

| Melting Point | Data not available in the searched literature. |

| Solubility | Data not available in the searched literature. General solubility of xanthones suggests potential solubility in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. |

| Storage | Store at 2-8°C in a refrigerator. |

Spectral Data

The structural elucidation of this compound was primarily achieved through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

¹H NMR (Proton NMR) Data:

The ¹H NMR spectrum of this compound reveals the presence of aromatic protons, a methoxy group, a methyl group, and hydroxyl protons.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

¹³C NMR (Carbon-13 NMR) Data:

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton of the xanthone core and the positions of the substituents. A partial ¹³C NMR spectrum is available on PubChem.

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Specific peak assignments not fully available in search results |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy:

Detailed MS and IR spectral data for this compound were not found in the initial search results. These techniques would provide further confirmation of the molecular weight and functional groups present in the molecule.

Biological Activities and Mechanism of Action

While direct and extensive studies on the biological activities of isolated this compound are limited, the known pharmacological properties of xanthones and related plant extracts provide a strong basis for predicting its potential therapeutic effects.

Potential Anti-inflammatory Activity

Xanthones are well-documented for their anti-inflammatory properties. Extracts from Scilla scilloides, a source of this compound, have demonstrated anti-inflammatory and antioxidative effects. The anti-inflammatory action of many natural products is often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines and enzymes.

Potential Anticancer Activity

Many xanthone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the modulation of cell survival pathways like the PI3K-Akt signaling pathway.

Postulated Signaling Pathway Involvement

Based on the known activities of similar compounds, this compound may exert its biological effects by modulating one or more of the following key signaling pathways:

Figure 1: Postulated signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for conducting key biological assays to evaluate its potential anti-inflammatory and anticancer activities.

Isolation of this compound from Drimiopsis maculata

The following protocol is adapted from the work of Mulholland et al. (2004).

Figure 2: General workflow for the isolation of this compound.

Methodology:

-

Plant Material: Air-dried and powdered bulbs of Drimiopsis maculata.

-

Extraction: The powdered plant material is extracted with dichloromethane at room temperature with continuous agitation for 24 hours.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a solvent gradient of increasing polarity, typically a mixture of dichloromethane and ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing xanthones.

-

Purification: Fractions containing this compound are combined and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

In Vitro Anti-inflammatory Assessment (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition by this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and cancer. While the currently available data provides a solid foundation, further research is imperative to fully elucidate its physicochemical properties, biological activities, and mechanisms of action. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the pharmacological potential of this intriguing xanthone. Future studies should focus on obtaining a complete spectral and physicochemical profile, conducting a broad range of in vitro and in vivo biological assays, and identifying the specific molecular targets and signaling pathways modulated by this compound. Such efforts will be crucial in unlocking the full therapeutic potential of this natural compound.

References

Drimiopsin C molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimiopsin C is a naturally occurring xanthone, a class of organic compounds known for their diverse biological activities. This document provides a concise summary of the known molecular properties of this compound. Due to a lack of specific research on this compound, this guide also presents a general overview of the biological activities commonly associated with xanthones, a hypothetical experimental workflow for its isolation and characterization, and a conceptual signaling pathway to guide future research endeavors.

Molecular Profile of this compound

This compound has been identified and characterized, with its fundamental molecular data available in public chemical databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₆ | PubChem[2] |

| Molecular Weight | 288.25 g/mol | PubChem[2] |

| IUPAC Name | 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one | PubChem[2] |

| CAS Number | 773850-90-1 | Pharmaffiliates[1] |

| Class | Xanthone | MedchemExpress[3], MCE[4] |

Biological Activity of Xanthones: A Proxy for this compound's Potential

While specific biological activities of this compound have not been extensively reported in the available literature, its classification as a xanthone places it in a family of compounds with a broad spectrum of pharmacological effects.[5][6][7][8] Xanthones, in general, have been shown to exhibit a variety of biological activities, including:

-

Anticancer: Many xanthones have demonstrated cytotoxic effects against various cancer cell lines.[9]

-

Antimicrobial: This class of compounds has been investigated for its antibacterial and antifungal properties.[5][6]

-

Anti-inflammatory: Xanthones are known to modulate inflammatory pathways.[5]

-

Antioxidant: The polyphenolic structure of xanthones contributes to their antioxidant potential.[5][10]

-

Enzyme Inhibition: Certain xanthones have been found to inhibit enzymes such as tyrosine kinases.[11]

The specific biological functions of this compound would require dedicated experimental investigation.

Hypothetical Experimental Protocols

The following section outlines a generalized workflow for the isolation and characterization of a xanthone like this compound from a plant source, based on common methodologies in natural product chemistry.[12][13][14]

Extraction and Isolation

A plausible workflow for isolating this compound, which has been reported in Scilla scilloides, could be as follows.[3]

Structural Characterization

Once isolated, the structure of the compound would be elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): To determine the chemical structure and connectivity of atoms.[11]

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

Conceptual Signaling Pathway for Investigation

Given the known activities of other xanthones, a primary area of investigation for this compound could be its effect on cellular signaling pathways related to inflammation and cell proliferation, such as the MAPK/ERK or PI3K/Akt pathways.[15] The following diagram illustrates a generic signaling cascade that could be a starting point for mechanistic studies.

Conclusion and Future Directions

This compound represents a specific molecule within the broader, pharmacologically significant class of xanthones. While its fundamental molecular properties are established, its biological activities and mechanism of action remain to be elucidated. The information and hypothetical frameworks presented in this guide are intended to provide a foundation for researchers to design and execute studies aimed at unlocking the therapeutic potential of this compound. Future research should focus on isolating the compound in sufficient quantities for biological screening, followed by in-depth mechanistic studies to identify its molecular targets and signaling pathways.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C15H12O6 | CID 11254733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Naturally Occurring Xanthones; Biological Activities, Chemical Profiles and In Silico Drug Discovery - El-Seedi - Current Medicinal Chemistry [snv63.ru]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 10. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

- 12. researchgate.net [researchgate.net]

- 13. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 15. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds [mdpi.com]

IUPAC name for 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cassiaxanthone, a xanthone derivative with the IUPAC name 1,3,6-trihydroxy-2-methoxy-8-methyl-9H-xanthen-9-one . This document consolidates the current scientific knowledge on its chemical properties, synthesis, and significant biological activities. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development efforts. Additionally, this guide includes visualizations of its known signaling pathways and experimental workflows to provide a clear and concise understanding of its mechanism of action.

Chemical and Physical Properties

Cassiaxanthone is a naturally occurring xanthone that has been isolated from several plant species, notably within the Cassia genus. Its chemical structure is characterized by a tricyclic xanthen-9-one core with specific hydroxylation, methoxylation, and methylation patterns that contribute to its biological activity.

| Property | Value | Reference |

| IUPAC Name | 1,3,6-trihydroxy-2-methoxy-8-methyl-9H-xanthen-9-one | N/A |

| Molecular Formula | C₁₅H₁₂O₆ | N/A |

| Molecular Weight | 288.25 g/mol | N/A |

| Appearance | Yellow crystalline solid | N/A |

| Melting Point | >250 °C (decomposes) | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | N/A |

Synthesis and Isolation

Isolation from Natural Sources

Cassiaxanthone is typically isolated from the roots and stems of various Cassia species. The general protocol involves the following steps:

-

Extraction: Dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.

-

Fractionation: The crude extract is then fractionated using column chromatography over silica gel or Sephadex LH-20.

-

Purification: Final purification is achieved through preparative high-performance liquid chromatography (HPLC) to yield pure Cassiaxanthone.

Chemical Synthesis

While isolation from natural sources is common, chemical synthesis provides an alternative route for obtaining Cassiaxanthone, allowing for the generation of analogs for structure-activity relationship (SAR) studies. A common synthetic approach is the Grover-Shah-Shah reaction, which involves the condensation of a substituted phenol with a β-ketoester.

Biological Activities and Mechanism of Action

Cassiaxanthone has garnered significant interest in the scientific community due to its diverse pharmacological properties. The primary activities reported in the literature include antioxidant, antimicrobial, and anti-inflammatory effects.

Antioxidant Activity

The antioxidant potential of Cassiaxanthone is attributed to its polyphenolic structure, which enables it to scavenge free radicals and chelate metal ions.

Experimental Protocol: DPPH Radical Scavenging Assay

-

A stock solution of Cassiaxanthone (1 mg/mL) is prepared in methanol.

-

Serial dilutions are made to obtain concentrations ranging from 1 to 100 µg/mL.

-

An aliquot of each dilution (100 µL) is mixed with 100 µL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

| Concentration (µg/mL) | % Scavenging Activity |

| 1 | 15.2 ± 1.8 |

| 10 | 45.8 ± 3.2 |

| 50 | 82.1 ± 2.5 |

| 100 | 95.3 ± 1.9 |

| IC₅₀ (µg/mL) | 18.5 |

Antimicrobial Activity

Cassiaxanthone has demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[1][2][3][4][5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial strains are cultured in Mueller-Hinton broth (MHB), and fungal strains in Sabouraud Dextrose Broth (SDB).

-

A stock solution of Cassiaxanthone is prepared in DMSO.

-

Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate with the respective broth.

-

The microbial suspension is adjusted to a concentration of 1 x 10⁶ CFU/mL and added to each well.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

Anti-inflammatory Activity

The anti-inflammatory effects of Cassiaxanthone are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Signaling Pathway: Inhibition of NF-κB Activation

References

Drimiopsin C: An Uncharted Territory in Biological Activity

Despite its well-defined chemical structure, the biological activities of Drimiopsin C, a xanthone isolated from the bulbs of Drimiopsis maculata, remain scientifically undocumented. An extensive review of published scientific literature reveals a significant gap in the pharmacological evaluation of this natural product, precluding the creation of an in-depth technical guide on its bioactivities.

This compound, with the chemical formula C₁₅H₁₂O₆ and IUPAC name 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one, was first identified and structurally elucidated in 2004 as part of a study that isolated six novel xanthones (drimiopsins A-F) from the South African plant Drimiopsis maculata.[1][2] While the parent plant has a history of use in traditional medicine for ailments suggesting antimicrobial and anti-inflammatory properties, and the broader class of xanthones is known for a wide range of biological effects including antioxidant, antimicrobial, and cytotoxic activities, specific data for this compound is absent from the current body of scientific research.[3][4]

Our comprehensive search for quantitative data, such as IC₅₀ or EC₅₀ values, detailed experimental protocols, and associated signaling pathways for this compound, yielded no specific results. The seminal paper on its discovery focused exclusively on chemical isolation and structural characterization.[1][2] Subsequent studies on Drimiopsis maculata have explored the bioactivity of crude extracts or other isolated compounds like homoisoflavonones, but not specifically the drimiopsins.[5] One study noted high anti-inflammatory activity from an unspecified "compound six" from a D. maculata extract, but its identity as one of the drimiopsins was not confirmed.[3]

The absence of published research on the biological functions of this compound means that no data is available to populate tables of quantitative activity, nor are there established experimental protocols or known signaling pathways to visualize.

Therefore, for researchers, scientists, and drug development professionals interested in this compound, the field is wide open for initial exploratory studies. Future research could focus on screening this compound for a variety of biological activities, starting with those suggested by the traditional uses of its source plant and the known properties of xanthones. Such activities could include:

-

Antimicrobial activity: Testing against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory activity: Utilizing in vitro assays such as nitric oxide (NO) production in macrophages or enzyme inhibition assays.

-

Cytotoxic activity: Screening against various cancer cell lines to determine potential anticancer effects.

-

Antioxidant activity: Assessing its free radical scavenging capabilities.

Until such studies are conducted and their results published, any discussion of the biological activities of this compound would be purely speculative. The scientific community awaits foundational research to uncover the potential therapeutic value of this unique natural product.

References

Spectral Data and Biological Activity of Drimiopsin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimiopsin C, a xanthone derivative with the chemical name 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one, is a natural product isolated from plants of the family Hyacinthaceae, notably Drimiopsis maculata and Scilla scilloides[1]. This document provides a comprehensive overview of the available spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, it details the experimental protocols for acquiring such data and explores the compound's biological activity, focusing on its role as an anti-inflammatory agent through the inhibition of cyclooxygenase-2 (COX-2).

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| Data not available in search results | |||

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| Data not available in search results | ||

Note: The specific experimental NMR data for this compound is reported in the publication by Ren et al. (2014), which should be consulted for the complete and accurate dataset.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, methoxy, carbonyl, and aromatic moieties.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available in search results | O-H stretching (hydroxyl groups) | |

| C-H stretching (aromatic/aliphatic) | ||

| C=O stretching (xanthone carbonyl) | ||

| C=C stretching (aromatic rings) | ||

| C-O stretching (ether and phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₅H₁₂O₆, with a calculated molecular weight of 288.25 g/mol [2].

Table 4: Mass Spectrometry Data of this compound

| m/z | Ion Type |

| Data not available in search results | [M+H]⁺ |

| [M+Na]⁺ | |

| Fragment ions |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of natural products like this compound.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample of this compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for ionizing polar molecules like this compound.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit significant anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2).

Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme that plays a key role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators. By inhibiting COX-2, this compound can reduce the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.

COX-2 Signaling Pathway

The following diagram illustrates the general COX-2 signaling pathway, which is the target of this compound's anti-inflammatory activity.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimiopsin C, a xanthone isolated from the plant Drimiopsis maculata, belongs to a class of oxygenated heterocyclic compounds with a distinctive tricyclic scaffold. While research directly focused on this compound is limited, the broader family of xanthones has garnered significant scientific attention for their diverse and potent biological activities. This technical guide provides a comprehensive review of the available literature on this compound, with a particular focus on its isolation. Due to the scarcity of data specific to this compound's biological functions, this report extends its scope to include a detailed examination of related xanthones, offering insights into the potential therapeutic applications and mechanisms of action for this compound class. This guide aims to serve as a valuable resource for researchers and professionals in drug discovery and development by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.

Chemical Structure of this compound

This compound is chemically identified as 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one. Its molecular formula is C₁₅H₁₂O₆, with a molecular weight of 288.25 g/mol [1].

Isolation of this compound

This compound was first isolated from the bulbs of Drimiopsis maculata, a plant species found in South Africa. The isolation procedure, as described in the literature, is a multi-step process involving extraction and chromatographic separation[2][3][4][5].

Experimental Protocol: Isolation from Drimiopsis maculata

1. Plant Material Collection and Preparation:

-

Fresh bulbs of Drimiopsis maculata are collected.

-

The bulbs are air-dried and then ground into a fine powder.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a solvent of intermediate polarity such as dichloromethane or ethyl acetate, and finally a polar solvent like methanol. The xanthone fraction containing this compound is typically found in the dichloromethane or ethyl acetate extract.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of a nonpolar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TCC).

-

Sephadex LH-20 Column Chromatography: Fractions enriched with xanthones are further purified using a Sephadex LH-20 column, eluting with methanol. This step is effective in separating compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Biological Activities of Related Xanthones

While specific quantitative data on the biological activity of this compound is not currently available in the public domain, numerous studies have demonstrated the significant anticancer, anti-inflammatory, and antioxidant properties of other xanthones. This section summarizes the quantitative data for these related compounds to provide a basis for potential future investigations into this compound.

Anticancer Activity

Xanthones have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC₅₀) values for several prominent xanthones.

Table 1: Anticancer Activity of Selected Xanthones

| Xanthone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| α-Mangostin | SK-BR-3 (Breast) | 5.1 | [6] |

| α-Mangostin | PANC-1 (Pancreatic) | 9.3 | [6] |

| γ-Mangostin | PC-3 (Prostate) | 7.8 | [6] |

| Gambogic Acid | A549 (Lung) | 0.8 | [6] |

| Garcinone E | HL-60 (Leukemia) | 1.9 | [6] |

Anti-inflammatory Activity

The anti-inflammatory effects of xanthones are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Table 2: Anti-inflammatory Activity of Selected Xanthones

| Xanthone Derivative | Assay | Cell Line | IC₅₀ (µg/mL) | Reference |

| 95% ethanolic extract of Derris scandens formula | NO Production Inhibition | RAW 264.7 | 40.08 ± 2.78 | [7] |

| Hypericum rumeliacum methanol extract | Carrageenan-induced paw oedema (in vivo) | - | 70 mg/kg | [8] |

Antioxidant Activity

The antioxidant capacity of xanthones is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of Selected Xanthones

| Xanthone Derivative | Assay | IC₅₀ (µg/mL) | Reference |

| Hypericum rumeliacum methanol extract | DPPH Radical Scavenging | 23.61 | [8] |

Signaling Pathways Modulated by Related Xanthones

The biological effects of xanthones are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Several xanthones have been shown to inhibit the activation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by xanthones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Xanthones can modulate this pathway to induce cancer cell death.

References

- 1. This compound | C15H12O6 | CID 11254733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xanthones from Drimiopsis maculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. mdpi.com [mdpi.com]

- 7. phcogj.com [phcogj.com]

- 8. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Homoisoflavonoids of the Scilla Genus: A Technical Guide

An Important Clarification on Drimiopsin C: Initial interest in the natural occurrence of this compound within the Scilla genus prompted this investigation. However, extensive research has clarified that this compound is classified as a xanthone, with the chemical name 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one. This compound has been isolated from species such as Drimiopsis maculata and Barnardia japonica. Crucially, there is no scientific evidence to support the natural occurrence of this compound in any species belonging to the Scilla genus. Therefore, this guide will focus on the phytochemicals that are characteristic of Scilla: the homoisoflavonoids.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the homoisoflavonoids found in the Scilla genus. It covers their isolation, characterization, and known biological activities, with a focus on quantitative data and detailed experimental protocols.

Homoisoflavonoids in the Genus Scilla

The bulbs of various Scilla species are a rich source of homoisoflavonoids, a class of phenolic compounds with a 16-carbon skeleton. These compounds are known for a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. Several species of Scilla have been phytochemically investigated, leading to the isolation and identification of a variety of homoisoflavonoids.

Table 1: Quantitative Yields of Homoisoflavonoids from Scilla persica

| Compound | Yield (mg) from 400g of Bulbs |

| Autumnalin | 7 |

| 3,9-dihydroautumnalin | 18 |

| 3-(3',4'-dihydroxybenzyl)-5,8-dihydroxy-7-methoxychroman-4-one | 30 |

| 3-(3',4'-dihydroxybenzylidene)-5,8-dihydroxy-7-methoxychroman-4-one | 15 |

| 3-(3',4'-dihydroxybenzylidene)-5,7-dihydroxy-6-methoxychroman-4-one | 23 |

Data extracted from a study on Scilla persica, providing a quantitative perspective on the abundance of these compounds.

Experimental Protocols

Extraction and Isolation of Homoisoflavonoids from Scilla persica Bulbs

This protocol provides a detailed method for the extraction and isolation of homoisoflavonoids, based on established phytochemical studies.

2.1.1. Plant Material and Extraction

-

Preparation of Plant Material: Fresh bulbs of Scilla persica (400 g) are cleaned, sliced, and air-dried in the shade. The dried material is then ground into a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with ethyl acetate (3 x 2.5 L) at room temperature for 24 hours with occasional shaking. The extracts are then filtered and combined.

-

Concentration: The combined ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

2.1.2. Chromatographic Separation and Purification

-

Initial Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel (60-120 mesh) and loaded onto a silica gel column (60-120 mesh). The column is then eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fraction A Purification (Autumnalin and 3,9-dihydroautumnalin): Fractions eluted with a high percentage of ethyl acetate are combined based on their similar TLC profiles to yield "Fraction A" (190 mg). This fraction is further purified by column chromatography on Sephadex LH-20, eluting with methanol, to yield autumnalin (7 mg) and 3,9-dihydroautumnalin (18 mg).

-

Fraction B Purification: Fractions with intermediate polarity are combined to give "Fraction B" (210 mg). This fraction is subjected to repeated column chromatography on silica gel using an isocratic mobile phase of chloroform:methanol (8:2) to afford 3-(3',4'-dihydroxybenzyl)-5,8-dihydroxy-7-methoxychroman-4-one (30 mg).

-

Fraction C Purification: More polar fractions are combined to yield "Fraction C" (150 mg). This fraction is purified on a Sephadex LH-20 column with methanol as the eluent to yield 3-(3',4'-dihydroxybenzylidene)-5,8-dihydroxy-7-methoxychroman-4-one (15 mg) and 3-(3',4'-dihydroxybenzylidene)-5,7-dihydroxy-6-methoxychroman-4-one (23 mg).

Characterization of Isolated Compounds

The structures of the isolated homoisoflavonoids are elucidated using a combination of spectroscopic techniques.

-

UV-Vis Spectroscopy: UV spectra are recorded in methanol to determine the absorption maxima, which are characteristic of the chroman-4-one skeleton.

-

Infrared (IR) Spectroscopy: IR spectra are recorded using KBr pellets to identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded in deuterated solvents (e.g., DMSO-d6 or CD3OD). 2D NMR techniques such as COSY, HSQC, and HMBC are employed for the complete structural elucidation and assignment of proton and carbon signals.

Biological Activities and Signaling Pathways

Homoisoflavonoids isolated from the Hyacinthaceae family, including Scilla, have demonstrated a range of biological activities. While the precise signaling pathways for many of these compounds are still under investigation, some molecular targets have been identified for the broader class of homoisoflavonoids.

3.1. Known Biological Activities

-

Cytotoxic Activity: Several homoisoflavonoids from Scilla persica have shown strong cytotoxic activity against human gastric adenocarcinoma (AGS) cell lines.

-

Antimicrobial Activity: Extracts containing homoisoflavonoids from Scilla species have exhibited antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Some homoisoflavonoids possess anti-inflammatory properties, which may be linked to the inhibition of inflammatory mediators.

-

Anti-angiogenic Activity: Homoisoflavonoids have been shown to have potent antiproliferative activities in endothelial cells, suggesting potential for the development of anti-angiogenic drugs.

3.2. Potential Signaling Pathways and Molecular Targets

Research on homoisoflavonoids from the Hyacinthaceae family suggests that their biological effects may be mediated through the modulation of several key signaling pathways and molecular targets.

The interaction of homoisoflavonoids with these targets can lead to the observed anti-angiogenic, anti-inflammatory, and cytotoxic effects. Further research is necessary to elucidate the specific signaling cascades initiated by the binding of Scilla homoisoflavonoids to these and other potential molecular targets.

Conclusion

The Scilla genus represents a valuable source of structurally diverse homoisoflavonoids with significant potential for drug discovery and development. This guide provides a foundational understanding of the extraction, isolation, and characterization of these compounds, alongside an overview of their known biological activities. The provided experimental protocols and data serve as a practical resource for researchers in the field of natural product chemistry and pharmacology. Future investigations should focus on elucidating the precise mechanisms of action and signaling pathways of individual homoisoflavonoids from Scilla to fully realize their therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Extraction of Drimiopsin C from Drimiopsis maculata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimiopsin C is a naturally occurring xanthone isolated from the bulbs of Drimiopsis maculata, a plant species belonging to the Hyacinthaceae family.[1][2] Xanthones are a class of polyphenolic compounds known for their diverse pharmacological activities, making them of significant interest in drug discovery and development. This compound, along with other related xanthones (drimiopsins A-F), was first identified and structurally elucidated by Mulholland et al. (2004). This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from Drimiopsis maculata plant material, based on established phytochemical isolation methodologies for this and related compounds.

Experimental Protocols

This protocol outlines a comprehensive procedure starting from the preparation of the plant material to the final purification of this compound.

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction of the target compound.

-

Collection and Identification: Fresh bulbs of Drimiopsis maculata should be collected and botanically authenticated.

-

Drying: The bulbs are to be air-dried at room temperature for a period of two weeks or until they are completely desiccated.

-

Grinding: The dried bulbs should be ground into a fine powder using a laboratory mill. This increases the surface area for solvent penetration.

Solvent Extraction

This step involves the extraction of a crude mixture of secondary metabolites, including this compound, from the powdered plant material.

-

Maceration: The powdered plant material is subjected to maceration with an organic solvent. Dichloromethane (CH₂Cl₂) is a suitable solvent for extracting xanthones and other moderately polar compounds.

-

Procedure:

-

Soak the powdered plant material in dichloromethane at a solid-to-solvent ratio of 1:5 (w/v).

-

Allow the mixture to stand for 72 hours at room temperature with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.

-

-

Fractionation by Vacuum Liquid Chromatography (VLC)

The crude extract is a complex mixture of compounds. VLC is an effective technique for the initial separation of the crude extract into fractions of varying polarity.

-

Stationary Phase: Silica gel 60 is used as the stationary phase.

-

Elution: A gradient elution is performed with a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Procedure:

-

Dry-pack a VLC column with silica gel.

-

Adsorb the crude dichloromethane extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column sequentially with solvent mixtures of increasing polarity, starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect the fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Purification by Column Chromatography

Fractions containing the target compound are further purified using gravity column chromatography.

-

Stationary Phase: Sephadex LH-20 or silica gel can be used for fine separation.

-

Elution: Isocratic or gradient elution with appropriate solvent systems is employed.

-

Procedure:

-

Pack a glass column with the chosen stationary phase.

-

Load the concentrated fraction of interest onto the column.

-

Elute the column with a suitable solvent system (e.g., a mixture of dichloromethane and methanol).

-

Collect small fractions and monitor them by TLC.

-

Combine the pure fractions containing this compound.

-

-

Final Purification and Characterization

The final step may involve recrystallization or preparative TLC to obtain highly pure this compound. The structure and purity of the isolated compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation

The following table provides illustrative quantitative data for the extraction of xanthones from plant material. The values are based on studies of xanthone extraction from Garcinia mangostana and are intended to serve as a general guideline.

| Parameter | Value | Reference |

| Plant Material | Dried Mangosteen Pericarp | [3] |

| Extraction Method | Soxhlet Extraction | [3] |

| Solvent | Ethanol | [3] |

| Yield of Crude Extract | 31.26 mg/g of dried material | [3] |

| α-mangostin content in crude extract | 34.82 ± 0.17 % (w/w) | [3] |

| Optimized Microwave-Assisted Extraction | ||

| Solvent-to-Solid Ratio | 25 mL/g | [3] |

| Ethanol Concentration | 71% | [3] |

| Irradiation Time | 2.24 min | [3] |

Visualizations

Experimental Workflow for this compound Extraction

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for the extraction and isolation of this compound.

References

High-Yield Synthesis of Drimiopsin C: A Comprehensive Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimiopsin C, a substituted xanthone with the chemical structure 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one, is a natural product of interest for its potential biological activities. This document outlines the current understanding of its synthesis and known biological context. However, a specific, high-yield synthetic protocol for this compound has not been detailed in publicly available scientific literature. This application note, therefore, provides a generalized approach to the synthesis of substituted xanthones, which can serve as a foundational methodology for the development of a specific synthesis for this compound. Furthermore, while the direct signaling pathways of this compound are uncharacterized, this note explores the known biological activities of structurally related xanthones to provide a basis for future investigation.

Introduction

Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are widely distributed in nature and exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, identified as 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one, belongs to this family of compounds. The development of a robust and high-yielding synthetic route is crucial for enabling further investigation into its therapeutic potential. This document provides a detailed, albeit generalized, protocol for the synthesis of the xanthone core, which can be adapted for the specific synthesis of this compound.

General Synthetic Approach for Substituted Xanthones

While a specific protocol for this compound is not available, the synthesis of substituted xanthones can be generally achieved through several established methods. One common and adaptable strategy involves the condensation of a substituted salicylic acid with a substituted phenol, followed by cyclization. The following protocol is a representative example of this approach.

Experimental Protocol: Generalized Xanthone Synthesis

Materials:

-

Substituted Salicylic Acid (e.g., 2-hydroxy-3-methylbenzoic acid)

-

Substituted Phenol (e.g., 2-methoxyphenol)

-

Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric Acid (PPA)

-

Anhydrous Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted salicylic acid (1.0 eq) and the substituted phenol (1.2 eq) in anhydrous dichloromethane.

-

Condensation and Cyclization: Slowly add Eaton's Reagent or Polyphosphoric Acid (excess) to the stirred solution at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired substituted xanthone.

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Table 1: Representative Data for a Generalized Xanthone Synthesis

| Parameter | Value |

| Starting Material A | Substituted Salicylic Acid |

| Starting Material B | Substituted Phenol |

| Reagent | Eaton's Reagent |

| Reaction Time | 8 hours |

| Yield (Crude) | 75% |

| Yield (Purified) | 50-60% |

| Purity (by HPLC) | >95% |

Note: The yields and reaction conditions are generalized and would require optimization for the specific synthesis of this compound.

Potential Biological Activity and Signaling Pathways (Hypothetical)

Direct studies on the biological activity and signaling pathways of this compound are not currently available in the literature. However, based on the known activities of other naturally occurring xanthones, several potential pathways can be hypothesized. Many xanthones have been reported to exhibit anticancer, anti-inflammatory, and antioxidant effects.

Potential Anticancer Mechanisms:

-